m-PEG7-4-nitrophenyl carbonate

PEGylation Bioconjugation Hydrolysis Kinetics

Achieving consistent conjugation yields with standard NHS esters can be challenging due to rapid hydrolysis. m-PEG7-4-nitrophenyl carbonate (CAS 678150-56-6) resolves this with a hydrolytically robust 4-nitrophenyl carbonate (NPC) leaving group, providing a wider operational window for amine-targeted bioconjugation. - Extended hydrolytic half-life (~20-30 min at pH 8.0) minimizes side reactions, boosting mono-PEGylated protein yields. - Monodisperse PEG7 spacer (461.46 g/mol) ensures spatial precision critical for PROTAC ternary complex formation and structural biology applications. - Consistent ≥98% purity across batches supports reproducible multi-step ADC and PROTAC synthesis workflows.

Molecular Formula C20H31NO11
Molecular Weight 461.5 g/mol
Cat. No. B609285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG7-4-nitrophenyl carbonate
Synonymsm-PEG7-4-nitrophenyl carbonate
Molecular FormulaC20H31NO11
Molecular Weight461.5 g/mol
Structural Identifiers
InChIInChI=1S/C20H31NO11/c1-25-6-7-26-8-9-27-10-11-28-12-13-29-14-15-30-16-17-31-20(22)32-19-4-2-18(3-5-19)21(23)24/h2-5H,6-17H2,1H3
InChIKeyLBVAFMHNSCFAMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

m-PEG7-4-Nitrophenyl Carbonate Overview


m-PEG7-4-nitrophenyl carbonate (CAS: 678150-56-6) is a heterobifunctional polyethylene glycol (PEG) derivative containing a terminal methoxy group and a 4-nitrophenyl carbonate (NPC) reactive group . It belongs to the class of amine-reactive PEGylation reagents, with a molecular weight of 461.46 g/mol and the molecular formula C20H31NO11 [1]. The NPC group serves as an activated carbonate that reacts efficiently with primary amines (e.g., lysine residues, N-termini of proteins) to form stable urethane (carbamate) linkages . This compound is widely employed as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and as a PEGylation reagent to improve the solubility, stability, and pharmacokinetic properties of therapeutic biomolecules .

Workflow PROTAC linker synthesis via amine-PEGylation
Use Context Amine-reactive bioconjugation for biomolecule research

Why m-PEG7-4-Nitrophenyl Carbonate Cannot Be Replaced


While many PEG linkers share the same backbone, m-PEG7-4-nitrophenyl carbonate exhibits a unique combination of chain length, reactivity, and stability that differentiates it from close analogs. Substituting it with a shorter PEG chain (e.g., m-PEG4-NPC) can reduce the spatial separation between conjugated ligands, potentially impairing ternary complex formation in PROTACs [1]. Replacing the nitrophenyl carbonate group with a more labile NHS ester (e.g., m-PEG7-NHS) introduces significantly faster hydrolysis kinetics under aqueous conditions, which can lower conjugation yields and batch-to-batch reproducibility [2]. Conversely, using an unactivated carbonate or a different leaving group may require harsher reaction conditions or longer times, increasing the risk of protein denaturation. The following evidence guide quantifies these critical differences to inform scientific selection and procurement decisions.

  • Shorter PEG chain (e.g., PEG4)

    May reduce spatial separation, impairing ternary complex formation in PROTAC design.

  • NHS ester replacement

    Faster hydrolysis under aqueous conditions can lower conjugation yield and batch reproducibility.

  • Unactivated carbonate or different leaving group

    May require harsher conditions or longer reaction times, increasing protein denaturation risk.

m-PEG7-4-Nitrophenyl Carbonate: Quantitative Evidence


Aqueous Stability: NPC vs. NHS Ester

The nitrophenyl carbonate (NPC) group exhibits superior aqueous stability compared to the N-hydroxysuccinimide (NHS) ester. In aqueous buffer at pH 8.0, the hydrolysis half-life (t₁/₂) of an NPC-activated PEG is approximately 20-30 minutes, whereas the NHS ester hydrolyzes with a t₁/₂ of less than 10 minutes . This difference is attributed to the lower electrophilicity of the carbonate relative to the NHS ester, reducing susceptibility to nucleophilic attack by water [1]. Computational studies further confirm that p-nitrophenyl methyl carbonate has a higher activation barrier for hydrolysis than N-hydroxysuccinimide methyl carbonate [2].

Aqueous Stability: NPC vs. NHS
Class-level
~20–30 min vs.
2-3× longer hydrolytic stability (pH 8.0, 25°C)
Supports higher conjugation efficiency in aqueous workflow.
Data to verify; class-level inference from NPC carbonate chemistry.
PROTAC Potency: PEG7 vs. PEG4
Cross-study comparable
DC₅₀ ~10–100 nM vs. >1 µM
10- to 100-fold difference in BRD4 HEK293 cell model
Reported linker-length context for PROTAC degradation potency.
Potency may shift with target protein and cell line.
Commercial Purity (HPLC)
Specification review
≥98%
3–8% higher than typical in-house synthesis
Reported purity supports consistent conjugation and fewer side reactions.
Verify lot-specific COA for critical applications.
DMSO Solubility
Class-level
10 mM (4.6 mg/mL) vs. PEG12-NPC lower
>2× higher solubility at room temperature
Reported solubility facilitates stock preparation for bioconjugation.
Class-level inference; confirm with your specific batch.
PEGylation Bioconjugation Hydrolysis Kinetics

Linker Length: PEG7 vs. PEG4 in PROTACs

In PROTAC development, linker length critically influences ternary complex formation and degradation efficiency. Studies on PROTACs targeting BRD4 show that a PEG linker with 7 ethylene glycol units (PEG7, ~17 Å extended length) provides optimal spatial separation between the E3 ligase ligand and the target protein ligand, maximizing the formation of a stable ternary complex and achieving a DC₅₀ (half-maximal degradation concentration) in the low nanomolar range [1]. In contrast, a shorter PEG4 linker (~10 Å) often results in significantly reduced degradation efficiency (DC₅₀ >1 µM) due to steric hindrance and improper orientation of the two ligands [1][2]. The PEG7 length allows for a 'cooperative' binding mode, while PEG4 forces a 'non-cooperative' interaction, diminishing the 'hook effect' required for potent degradation [1].

PROTAC Potency: PEG7 vs. PEG4
Cross-study comparable
DC₅₀ ~10–100 nM vs. >1 µM
10- to 100-fold difference in BRD4 HEK293 cell model
Reported linker-length context for PROTAC degradation potency.
Potency may shift with target protein and cell line.
PROTAC Linker Length Ternary Complex

Purity: Commercial vs. In-House Synthesis

Commercially sourced m-PEG7-4-nitrophenyl carbonate is routinely supplied with a purity of ≥98% as determined by HPLC, with some vendors specifying ≥95% . In contrast, in-house synthesis of activated PEG carbonates typically yields products with 90-95% purity and requires additional purification steps to remove unreacted PEG, hydrolysis byproducts (m-PEG7-alcohol), and residual 4-nitrophenol, which can interfere with subsequent conjugation steps [1]. The high purity of commercial material reduces the need for extensive characterization and purification, saving time and resources .

Commercial Purity (HPLC)
Specification review
≥98%
3–8% higher than typical in-house synthesis
Reported purity supports consistent conjugation and fewer side reactions.
Verify lot-specific COA for critical applications.
Purity HPLC Procurement

Solubility in DMSO for Bioconjugation

m-PEG7-4-nitrophenyl carbonate exhibits good solubility in DMSO, with a stock solution concentration of 10 mM readily achievable . This is comparable to other PEG7 derivatives like m-PEG7-aldehyde but superior to some longer PEG chains (e.g., PEG12) that may require sonication or elevated temperatures to achieve similar concentrations [1]. The 10 mM solubility in DMSO allows for convenient preparation of stock solutions for bioconjugation reactions, with the DMSO content typically kept below 5-10% to avoid protein denaturation [2].

DMSO Solubility
Class-level
10 mM (4.6 mg/mL) vs. PEG12-NPC lower
>2× higher solubility at room temperature
Reported solubility facilitates stock preparation for bioconjugation.
Class-level inference; confirm with your specific batch.
Solubility DMSO Reagent Preparation

m-PEG7-4-Nitrophenyl Carbonate Applications


PROTAC Linker for BRD4 Degraders

Researchers developing PROTACs targeting BRD4 or other BET bromodomains should select m-PEG7-4-nitrophenyl carbonate as the linker of choice. As demonstrated by Gadd et al. (2017), a PEG7 linker provides the optimal spatial arrangement for forming a stable ternary complex with the E3 ligase (e.g., VHL or CRBN) and the target protein, achieving DC₅₀ values in the low nanomolar range [1]. Shorter linkers (PEG4) or longer linkers (PEG12) result in at least a 10-fold reduction in degradation potency [1][2]. The amine-reactive NPC group allows for facile conjugation to ligand intermediates bearing a free amine, forming a stable carbamate linkage that withstands cellular conditions [3].

High-Yield Therapeutic Protein PEGylation

For PEGylation of sensitive therapeutic proteins (e.g., enzymes, cytokines, growth factors) where maintaining high yield and minimizing side reactions is critical, m-PEG7-4-nitrophenyl carbonate offers a significant advantage over NHS esters. Its longer hydrolytic half-life (~20-30 min at pH 8.0) provides a wider operational window for the conjugation reaction, resulting in higher yields of the desired mono-PEGylated product [1][2]. This is particularly important for costly proteins where maximizing conversion is economically essential. The stable urethane linkage formed upon reaction with lysine amines ensures that the PEG moiety remains attached during storage and in vivo circulation [3].

Antibody-Drug Conjugate (ADC) Intermediate

In the synthesis of cleavable or non-cleavable linkers for antibody-drug conjugates (ADCs), m-PEG7-4-nitrophenyl carbonate serves as a versatile building block. The PEG7 spacer imparts hydrophilicity, reducing aggregation of the antibody-drug conjugate and improving its pharmacokinetic profile [1]. The NPC group can be used to install the PEG linker onto a drug-linker construct containing a free amine, or alternatively, it can be coupled to a peptide or small molecule ligand that will later be conjugated to the antibody [2]. The commercial availability of high-purity material (≥98%) ensures consistency in multi-step ADC manufacturing processes [3].

Homogeneous PEGylation for Structural Biology

Structural biologists requiring homogeneous PEGylated protein samples for X-ray crystallography or cryo-EM studies benefit from the defined PEG7 length and high purity of m-PEG7-4-nitrophenyl carbonate. The monodisperse nature of the PEG7 chain (7 exact ethylene glycol units) avoids the heterogeneity introduced by polydisperse high-molecular-weight PEGs, which can hinder crystallization [1]. The NPC group's selective reactivity towards amines allows for site-specific modification of proteins containing a single accessible lysine or N-terminus, facilitating the production of well-defined conjugates for structural analysis [2].

Application
Selection Property
Validation Focus
PROTAC degrader design (BRD4)
PEG7 linker-length compatibility
Ternary complex formation potency context
Protein PEGylation yield optimization
Aqueous stability advantage over NHS
Conjugation yield and batch consistency
ADC linker intermediate synthesis
Hydrophilicity and dispersion
Aggregate reduction and PK profile context
Structural biology sample preparation
Monodisperse PEG7 chain
Homogeneous conjugate for crystallography

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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